1-Bromo-4-(pentafluoroethyl)benzene
Overview
Description
1-Bromo-4-(pentafluoroethyl)benzene is an organic compound with the molecular formula C8H4BrF5. It is a colorless, volatile liquid with a sweet, pleasant odor and a boiling point of 83.3 °C. This compound is primarily used in the synthesis of various organic compounds due to its high reactivity.
Mechanism of Action
Target of Action
1-Bromo-4-(pentafluoroethyl)benzene is a bromobenzene derivative, characterized by a bromine atom attached to a benzene ring, which is further substituted with a pentafluoroethyl group. The primary targets of this compound are the carbon atoms at the benzylic position , which is the carbon atom adjacent to the aromatic ring. These carbon atoms play a crucial role in the reactions involving this compound, as they are the sites of electrophilic substitution .
Mode of Action
The compound interacts with its targets through a series of chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, a bromine atom is lost, leaving behind a radical that removes a hydrogen atom to form a new compound . This process is followed by a series of substitutions and rearrangements, resulting in the formation of the final product .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various organic compounds. The compound can serve as a useful intermediate in organic synthesis. For instance, it can be used to introduce a phenyl group into other compounds . The compound’s ability to undergo a range of chemical reactions, including nucleophilic aromatic substitution and reactions with organometallic intermediates, allows it to influence a variety of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes. For instance, in a free radical reaction, the compound can lead to the formation of a new compound with different properties . Additionally, the compound’s ability to introduce a phenyl group into other compounds can result in the synthesis of a variety of organic compounds .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-4-(pentafluoroethyl)benzene can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and the overall metabolic balance within the cell. The presence of the bromine and pentafluoroethyl groups in the compound can influence its reactivity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other cellular structures, where it exerts its biochemical effects. The localization of this compound within the cell is essential for its activity and function, as it determines the specific biomolecules and pathways it interacts with .
Preparation Methods
1-Bromo-4-(pentafluoroethyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(pentafluoroethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective bromination at the para position.
Industrial production methods often involve large-scale bromination processes, where the reaction conditions are optimized for maximum yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
1-Bromo-4-(pentafluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 4-(pentafluoroethyl)benzene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 4-(pentafluoroethyl)phenol .
Scientific Research Applications
1-Bromo-4-(pentafluoroethyl)benzene has several scientific research applications:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules, including aryl bromides and other substituted benzenes.
Material Science: This compound serves as a precursor for the bottom-up synthesis of graphene nanoribbons, which are crucial for their electronic properties.
Fluorescence Studies: It exhibits intriguing fluorescence properties, making it useful in optical materials and fluorescence-based sensing technologies.
Liquid Crystal Intermediates: It is used in the synthesis of liquid crystal intermediates, which are fundamental in liquid crystal display technologies.
Comparison with Similar Compounds
1-Bromo-4-(pentafluoroethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(pentafluoroethyl)benzene: This compound has the bromine atom at the meta position instead of the para position, leading to different reactivity and applications.
1-Bromo-4-(2,2-diphenylvinyl)benzene: This compound exhibits significant photoluminescence in both solution and solid states, making it useful in fluorescence studies.
1-Bromo-4-n-pentylbenzene: This derivative is used in the synthesis of liquid crystal intermediates, similar to this compound.
The uniqueness of this compound lies in its high reactivity and versatility in various chemical reactions, making it an indispensable tool in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF5/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBVOTISXJPMFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709780 | |
Record name | 1-Bromo-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206560-66-9 | |
Record name | 1-Bromo-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(pentafluoroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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